molecular formula C24H28N4O5S B11357878 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B11357878
M. Wt: 484.6 g/mol
InChI Key: NBHJKGAMDYNBQY-UHFFFAOYSA-N
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Description

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. For instance, the use of piperidine and methoxyphenyl derivatives under controlled temperature and pressure conditions is essential .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-piperidin-1-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C24H28N4O5S/c1-32-20-12-8-18(9-13-20)24-26-23(33-27-24)7-5-6-22(29)25-19-10-14-21(15-11-19)34(30,31)28-16-3-2-4-17-28/h8-15H,2-7,16-17H2,1H3,(H,25,29)

InChI Key

NBHJKGAMDYNBQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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